5-Acetyl-2,4-dimethylthiazole 5-Acetyl-2,4-dimethylthiazole Conversion of 5-acetyl-2,4-dimethylthiazoleoxime by SeO2 via deoximation to 5-acetyl-2,4-dimethylthiazole has been reported.
5-Acetyl-2, 4-dimethylthiazole, also known as 2, 4-dimethyl-5-acetylthiazole or fema 3267, belongs to the class of organic compounds known as 2, 4, 5-trisubstituted thiazoles. 2, 4, 5-trisubstituted thiazoles are compounds containing a thiazole ring substituted at positions 2, 4 and 5 only. 5-Acetyl-2, 4-dimethylthiazole is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-acetyl-2, 4-dimethylthiazole is primarily located in the cytoplasm. 5-Acetyl-2, 4-dimethylthiazole has a boiled meat, meaty, and nutty taste.
Brand Name: Vulcanchem
CAS No.: 38205-60-6
VCID: VC21293717
InChI: InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3
SMILES: CC1=C(SC(=N1)C)C(=O)C
Molecular Formula: C7H9NOS
Molecular Weight: 155.22 g/mol

5-Acetyl-2,4-dimethylthiazole

CAS No.: 38205-60-6

Cat. No.: VC21293717

Molecular Formula: C7H9NOS

Molecular Weight: 155.22 g/mol

* For research use only. Not for human or veterinary use.

5-Acetyl-2,4-dimethylthiazole - 38205-60-6

Specification

Description Conversion of 5-acetyl-2,4-dimethylthiazoleoxime by SeO2 via deoximation to 5-acetyl-2,4-dimethylthiazole has been reported.
5-Acetyl-2, 4-dimethylthiazole, also known as 2, 4-dimethyl-5-acetylthiazole or fema 3267, belongs to the class of organic compounds known as 2, 4, 5-trisubstituted thiazoles. 2, 4, 5-trisubstituted thiazoles are compounds containing a thiazole ring substituted at positions 2, 4 and 5 only. 5-Acetyl-2, 4-dimethylthiazole is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-acetyl-2, 4-dimethylthiazole is primarily located in the cytoplasm. 5-Acetyl-2, 4-dimethylthiazole has a boiled meat, meaty, and nutty taste.
CAS No. 38205-60-6
Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
IUPAC Name 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone
Standard InChI InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3
Standard InChI Key BLQOKWQUTLNKON-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C(=O)C
Canonical SMILES CC1=C(SC(=N1)C)C(=O)C

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